methyl 2-ethynyl-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-ethynyl-4,5-dimethoxybenzoate is an organic compound with the molecular formula C12H12O4 It is a derivative of benzoic acid, featuring ethynyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethynyl-4,5-dimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-ethynyl-4,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. Industrial processes may also incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethynyl-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of methoxy-substituted derivatives.
Scientific Research Applications
Methyl 2-ethynyl-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-ethynyl-4,5-dimethoxybenzoate involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the compound’s electronic properties, influencing its reactivity and interactions with biological molecules. The methoxy groups can also affect the compound’s solubility and binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Methyl 2-ethynyl-4,5-dimethoxybenzoate can be compared with other similar compounds such as:
Methyl 2-amino-4,5-dimethoxybenzoate: This compound features an amino group instead of an ethynyl group, leading to different reactivity and applications.
Methyl 2-formyl-4,5-dimethoxybenzoate:
Methyl 2-hydroxy-4,5-dimethoxybenzoate: The hydroxy group introduces different hydrogen bonding capabilities and reactivity.
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in its own right.
Properties
CAS No. |
637348-14-2 |
---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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